molecular formula C22H15FN2O3 B2370278 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde CAS No. 315691-94-2

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde

Cat. No.: B2370278
CAS No.: 315691-94-2
M. Wt: 374.371
InChI Key: CAMNGLUVJNFDAA-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde is a complex organic compound with the molecular formula C22H15FN2O3. It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms.

Preparation Methods

The synthesis of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with phthalazinone derivatives under specific conditions. The reaction often requires the use of catalysts and solvents such as anhydrous potassium carbonate (K2CO3) in dry acetone . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4).

Scientific Research Applications

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include inhibition of key metabolic enzymes and interference with cellular signaling processes .

Comparison with Similar Compounds

4-[4-(4-Fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde can be compared with other phthalazine derivatives such as:

Properties

IUPAC Name

4-[4-(4-fluorophenyl)phthalazin-1-yl]oxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c1-27-20-12-14(13-26)6-11-19(20)28-22-18-5-3-2-4-17(18)21(24-25-22)15-7-9-16(23)10-8-15/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMNGLUVJNFDAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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